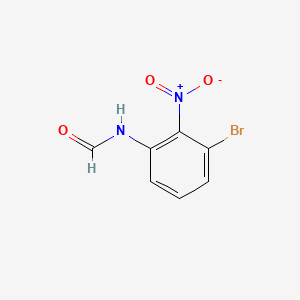

N-(3-Bromo-2-nitrophenyl)formamide

Description

BenchChem offers high-quality N-(3-Bromo-2-nitrophenyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Bromo-2-nitrophenyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromo-2-nitrophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3/c8-5-2-1-3-6(9-4-11)7(5)10(12)13/h1-4H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMXJFWDNJOTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681484 | |

| Record name | N-(3-Bromo-2-nitrophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-92-7 | |

| Record name | N-(3-Bromo-2-nitrophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-Bromo-2-nitrophenyl)formamide chemical properties

An In-Depth Technical Guide to N-(3-Bromo-2-nitrophenyl)formamide: Properties, Synthesis, and Applications

Introduction

N-(3-Bromo-2-nitrophenyl)formamide is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced organic synthesis. Characterized by a benzene ring strategically substituted with a formamide, a nitro group, and a bromine atom, its molecular architecture is primed for diverse chemical transformations.[1] The ortho-nitro group strongly influences the reactivity of the adjacent formamide and the meta-positioned bromine, making this molecule a versatile building block for constructing complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

The unique arrangement of electron-withdrawing groups (nitro and bromo) and the formamide moiety defines the chemical personality of N-(3-Bromo-2-nitrophenyl)formamide. This substitution pattern is critical for its role as a precursor in multi-step synthetic pathways.

Core Chemical Data

A summary of the compound's fundamental properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1215205-92-7 | [1][2][3] |

| Molecular Formula | C₇H₅BrN₂O₃ | [1][2][3] |

| Molecular Weight | 245.03 g/mol | [1][2] |

| IUPAC Name | N-(3-bromo-2-nitrophenyl)formamide | [1] |

| Alternate Names | N-Formyl 3-bromo-2-nitroaniline | [1][2] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)[O-])NC=O |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of N-(3-Bromo-2-nitrophenyl)formamide. The predicted Nuclear Magnetic Resonance (NMR) data reflects the influence of the distinct functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals in the downfield region.[1] The electron-withdrawing effects of the nitro and bromo substituents deshield the aromatic protons.[1]

| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| Formyl H (-CHO) | > 8.0 | Singlet or Doublet |

| Amide H (-NH-) | Variable, Downfield | Broad Singlet |

| Aromatic H | 7.0 - 8.5 | Multiplet |

¹³C NMR Spectroscopy: The carbon spectrum provides insight into the carbon framework, with the carbonyl carbon of the formamide group being a key diagnostic signal.

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C (C=O) | 160 - 165 |

| Aromatic C (C-NO₂) | Downfield |

| Aromatic C (C-Br) | Downfield |

| Other Aromatic C | 110 - 140 |

Synthesis and Manufacturing

The most direct and common route to N-(3-Bromo-2-nitrophenyl)formamide is the N-formylation of its corresponding aniline precursor, 3-bromo-2-nitroaniline.[1] This precursor is an important organic intermediate used in the synthesis of dyes, pharmaceuticals, and pesticides.[4]

Sources

An In-depth Technical Guide to N-(3-Bromo-2-nitrophenyl)formamide (CAS No. 1215205-92-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Bromo-2-nitrophenyl)formamide is an aromatic organic compound with the CAS number 1215205-92-7.[1] Its structure, featuring a benzene ring substituted with bromo, nitro, and formamide groups, makes it a valuable and versatile building block in synthetic organic chemistry. The strategic placement of these functional groups—an electron-withdrawing nitro group ortho to the formamide and a bromine atom in the meta position—provides a unique reactivity profile that is of significant interest for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, and safety considerations.

Chemical Properties and Structure

The chemical identity and key properties of N-(3-Bromo-2-nitrophenyl)formamide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1215205-92-7 | [1] |

| Molecular Formula | C₇H₅BrN₂O₃ | [1] |

| Molecular Weight | 245.03 g/mol | [1] |

| Alternate Name | N-Formyl-3-bromo-2-nitroaniline | [1] |

| InChI Key | XWMXJFWDNJOTJI-UHFFFAOYSA-N | [1] |

The presence of the nitro group makes the aromatic ring electron-deficient, influencing its reactivity in substitution reactions. The formamide group can act as a protecting group for the amine or as a precursor for other functionalities. The bromine atom serves as a useful handle for cross-coupling reactions, allowing for the introduction of various substituents.

Synthesis of N-(3-Bromo-2-nitrophenyl)formamide

The primary synthetic route to N-(3-Bromo-2-nitrophenyl)formamide is the direct formylation of 3-bromo-2-nitroaniline.[1] This transformation can be achieved through several methods, with the choice of reagents and conditions influencing the yield and purity of the final product.

Conceptual Synthesis Workflow

Sources

A Technical Guide to N-(3-Bromo-2-nitrophenyl)formamide: Properties, Synthesis, and Applications for Chemical Research Professionals

Executive Summary: This guide provides a comprehensive technical overview of N-(3-Bromo-2-nitrophenyl)formamide, a key aromatic organic compound utilized in synthetic chemistry. The document details its fundamental physicochemical properties, including its molecular weight, structure, and spectroscopic characteristics. We will explore its primary synthesis route, inherent chemical reactivity, and its significance as a versatile intermediate in the development of more complex molecules, particularly within the pharmaceutical landscape. This whitepaper consolidates available data to offer researchers, scientists, and drug development professionals a practical and authoritative resource for leveraging this compound in their work.

Physicochemical and Structural Properties

N-(3-Bromo-2-nitrophenyl)formamide is an aromatic compound characterized by a benzene ring substituted with three key functional groups: a formamide (-NHCHO), a nitro (-NO₂) group, and a bromine (-Br) atom.[1] The strategic ortho-positioning of the electron-withdrawing nitro group relative to the formamide, combined with the meta-positioned bromine, imparts specific reactivity profiles that are highly valuable for synthetic chemists.[1]

The core quantitative and structural data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 245.03 g/mol | [1] |

| Molecular Formula | C₇H₅BrN₂O₃ | [1] |

| CAS Number | 1215205-92-7 | [1] |

| IUPAC Name | N-(3-bromo-2-nitrophenyl)formamide | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)[O-])NC=O | [1] |

| Alternate Name | N-Formyl 3-bromo-2-nitroaniline | [1] |

Synthesis and Chemical Reactivity

The primary and most direct route for producing N-(3-Bromo-2-nitrophenyl)formamide is through the N-formylation of its aniline precursor, 3-bromo-2-nitroaniline.[1] This transformation is a cornerstone reaction in organic synthesis, converting a primary amine into a formamide.

Causality in Synthesis: The choice of formylating agent and reaction conditions is critical for achieving high yield and purity. Agents like formic acid or formyl chloride are commonly employed.[1] The reaction often benefits from catalysts, such as Lewis or solid acids, which activate the formylating agent, rendering its carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the aniline nitrogen. Performing the reaction under anhydrous conditions is crucial to prevent the hydrolysis of the formylating agent and potential side reactions.

The general workflow for this synthesis is depicted below.

Caption: Synthetic pathway for N-(3-Bromo-2-nitrophenyl)formamide.

Chemical Reactivity: The utility of N-(3-Bromo-2-nitrophenyl)formamide as a synthetic intermediate stems from the distinct reactivity of its functional groups:

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amino group (-NH₂), opening a pathway to synthesize various bicyclic and heterocyclic structures, such as benzimidazoles, which are common scaffolds in medicinal chemistry.[1]

-

Formamide Group Transformation: The formamide group can serve as a protecting group for the amine or be dehydrated to form a highly reactive isocyanide, a versatile functional group in multicomponent reactions.[1]

-

Bromine Atom Substitution: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of complex carbon or nitrogen-based substituents onto the aromatic ring.

Relevance in Synthetic Chemistry and Drug Discovery

Aryl formamides, the class to which this compound belongs, are pivotal intermediates in the synthesis of numerous pharmaceuticals, including certain fluoroquinolones and imidazoles.[1] While specific applications of N-(3-Bromo-2-nitrophenyl)formamide are proprietary or part of larger synthetic schemes, its structural motifs are relevant to drug development.

Nitroaromatic compounds are recognized for a range of biological activities, often attributed to the in-vivo reduction of the nitro group to form cytotoxic radicals, a mechanism exploited in antimicrobial agents.[2] Furthermore, the broader class of substituted nitroanilines and their derivatives are investigated for various therapeutic applications, acting as building blocks for molecules with potential enzyme-inhibiting, anti-inflammatory, or anticancer properties.[2][3] The strategic placement of three distinct functional groups makes N-(3-Bromo-2-nitrophenyl)formamide a high-value precursor for generating diverse molecular libraries for screening and lead optimization.

Protocol for Laboratory Synthesis

The following protocol describes a general, self-validating method for the synthesis of N-(3-Bromo-2-nitrophenyl)formamide from its aniline precursor.

Objective: To synthesize N-(3-Bromo-2-nitrophenyl)formamide via N-formylation of 3-bromo-2-nitroaniline.

Materials:

-

3-bromo-2-nitroaniline

-

Formic acid (≥95%)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-nitroaniline (e.g., 5.0 g, 1 equivalent).

-

Reagent Addition: Add toluene (50 mL) to dissolve the starting material, followed by the slow addition of formic acid (e.g., 1.5 equivalents).

-

Experimental Rationale: Toluene serves as an azeotropic solvent to remove water formed during the reaction, driving the equilibrium towards product formation. Formic acid acts as both the solvent and the formylating reagent.

-

-

Reaction Execution: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it sequentially with water (2 x 50 mL) and a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize excess formic acid.

-

Self-Validation Check: Effervescence during the bicarbonate wash confirms the presence and successful neutralization of excess acid.

-

Wash the organic layer with brine (1 x 50 mL), then dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(3-Bromo-2-nitrophenyl)formamide.

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry as detailed in the section below.

-

Determine the melting point and compare it to literature values as a measure of purity.

Spectroscopic Characterization Profile (Expected)

Structural confirmation is a critical final step in synthesis.[4] The expected spectroscopic data for N-(3-Bromo-2-nitrophenyl)formamide are as follows:

-

¹H NMR Spectroscopy:

-

Formyl Proton (-CHO): A characteristic singlet or doublet is expected in the downfield region, typically above δ 8.0 ppm.[1]

-

Amide Proton (-NH-): A broad singlet, also in the downfield region, whose chemical shift can be dependent on solvent and concentration.[1]

-

Aromatic Protons: The three protons on the benzene ring will exhibit a complex splitting pattern (multiplets) due to their coupling and the strong electron-withdrawing effects of the nitro and bromo substituents.[1]

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1670-1690 cm⁻¹.

-

N-O Stretch (Nitro): Two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-Br Stretch: An absorption in the fingerprint region, typically 500-600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺. A crucial diagnostic feature will be the isotopic pattern for bromine.[4] Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by 2 m/z units, definitively confirming the presence of a single bromine atom in the molecule.

-

Conclusion

N-(3-Bromo-2-nitrophenyl)formamide, with a molecular weight of 245.03 g/mol , is more than a simple chemical compound; it is a strategically designed synthetic intermediate. Its value lies in the orthogonal reactivity of its three functional groups, which allows for sequential and selective chemical transformations. This guide has outlined its core properties, a reliable synthesis protocol, and its potential applications, particularly as a precursor for complex molecular architectures relevant to pharmaceutical research and development. The detailed characterization data provides a framework for researchers to confidently synthesize and validate this important building block in their own laboratories.

References

-

Molecules PDF - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

-

N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690. PubChem, National Center for Biotechnology Information. [Link]

-

Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Semantic Scholar. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. National Library of Medicine. [Link]

-

The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. [Link]

-

N-(2-Nitrophenyl)formamide | 74-96-4. BuyersGuideChem. [Link]

-

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. National Library of Medicine. [Link]

Sources

Structure Elucidation of N-(3-Bromo-2-nitrophenyl)formamide: A Multi-Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Bromo-2-nitrophenyl)formamide is an aromatic organic compound that serves as a versatile building block in synthetic chemistry, particularly for generating more complex molecules of pharmaceutical interest.[1] Its specific reactivity is dictated by the precise arrangement of its formamide, nitro, and bromo substituents on the phenyl ring.[1] Given the possibility of multiple structural isomers during synthesis, unambiguous characterization is paramount. This guide provides an in-depth, multi-spectroscopic workflow for the definitive structure elucidation of N-(3-Bromo-2-nitrophenyl)formamide. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, HSQC, and HMBC), we present a self-validating system that ensures the highest degree of confidence in the assigned structure, moving beyond simple data reporting to explain the causal logic behind each analytical step.

Introduction

Overview of N-(3-Bromo-2-nitrophenyl)formamide

N-(3-Bromo-2-nitrophenyl)formamide, with the molecular formula C₇H₅BrN₂O₃ and a molecular weight of 245.03 g/mol , is a substituted aniline derivative.[1] The strategic placement of an electron-withdrawing nitro group ortho to the formamide, and a bromine atom meta to it, creates a unique electronic and steric environment.[1] This substitution pattern allows for diverse chemical transformations, making it a valuable intermediate.[1] For instance, the nitro group can be selectively reduced to an amine, the bromine can undergo nucleophilic substitution, and the formamide can be dehydrated to an isocyanide, opening numerous pathways in medicinal chemistry and materials science.[1]

The Critical Challenge of Isomerism

In any synthetic protocol targeting this molecule, the formation of other isomers, such as N-(4-bromo-2-nitrophenyl)acetamide or N-(2-bromo-5-nitrophenyl)formamide, is a significant possibility.[2][3] These isomers possess the same molecular formula and thus the same molecular weight, making them indistinguishable by basic mass spectrometry alone. Differentiating these constitutional isomers requires a detailed analysis of the connectivity of the atoms, a task for which a combination of spectroscopic techniques is essential. This guide establishes a robust protocol to confirm the 1,2,3-trisubstituted pattern of the target molecule.

The Integrated Spectroscopic Strategy

No single analytical technique can provide a complete structural picture. True structural verification relies on the convergence of evidence from multiple, independent methods. Our strategy employs a logical progression:

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental formula, and to gain an initial, powerful clue about the presence of bromine.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present (amide, nitro group), confirming the molecular building blocks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise atomic connectivity (the C-H framework and substituent positions), providing the definitive structural blueprint.

Mass Spectrometry (MS): The Initial Hypothesis

Principle & Rationale

Mass spectrometry is the ideal starting point as it provides the molecular weight of the compound. For this molecule, the most critical insight comes from the isotopic distribution of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[4] This results in a highly characteristic "doublet" for any bromine-containing ion, where the M+ peak is accompanied by an M+2 peak of nearly equal intensity, immediately confirming the presence of a single bromine atom.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray Ionization (ESI) in positive or negative ion mode, coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of ~1-10 µg/mL.

-

Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

-

Rationale for Choice: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Data Interpretation & Expected Results

The primary goal is to confirm the molecular formula C₇H₅BrN₂O₃. The data should be analyzed for the molecular ion peak and its isotopic pattern.

Table 1: Predicted Mass Spectrometry Data

| Ion | Calculated m/z (C₇H₅⁷⁹BrN₂O₃) | Calculated m/z (C₇H₅⁸¹BrN₂O₃) | Expected Ratio | Information Gained |

| [M+H]⁺ | 244.9556 | 246.9536 | ~1:1 | Confirms molecular weight and presence of one Br atom. |

| [M-NO₂]⁺ | 198.9590 | 200.9570 | ~1:1 | Suggests a labile nitro group.[6] |

| [M-Br]⁺ | 165.0346 | - | - | Confirms the mass of the organic backbone. |

The observation of the M+ and M+2 peaks at approximately m/z 245 and 247 with near-equal intensity is the single most important finding from this analysis, providing incontrovertible evidence for the presence of one bromine atom.[4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle & Rationale

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally reliable method for confirming the presence of the specific functional groups that constitute N-(3-Bromo-2-nitrophenyl)formamide. The causality is direct: the energy of vibration is unique to the bond type (e.g., C=O, N-H, N-O) and its chemical environment.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

-

Data Acquisition: Record the spectrum from 4000 to 500 cm⁻¹. A background spectrum is recorded first and automatically subtracted.[7]

-

Rationale for Choice: ATR is a rapid, non-destructive technique that requires minimal sample preparation.

Data Interpretation & Expected Results

The IR spectrum should be interrogated for absorptions characteristic of a secondary aromatic amide and an aromatic nitro group.

Table 2: Expected Infrared Absorption Frequencies

| Functional Group | Expected Absorption (cm⁻¹) | Vibration Type | Significance |

| Amide N-H | ~3300 - 3100 | Stretch | Confirms the presence of the secondary amide N-H bond.[8] |

| Aromatic C-H | ~3100 - 3000 | Stretch | Indicates the aromatic ring structure. |

| Amide C=O (Amide I band) | ~1680 - 1650 | Stretch | Strong, sharp peak confirming the formamide carbonyl group.[8] |

| Nitro N-O (Asymmetric) | ~1550 - 1475 | Asymmetric Stretch | A very strong absorption, highly characteristic of an aromatic nitro group.[9][10] |

| Nitro N-O (Symmetric) | ~1360 - 1290 | Symmetric Stretch | A second strong absorption, confirming the nitro group.[9][10] |

| Aromatic C=C | ~1600 - 1450 | Stretch | Multiple bands confirming the benzene ring. |

| Aromatic C-H (Out-of-Plane) | ~900 - 690 | Bend | Pattern can provide clues about the 1,2,3-trisubstitution pattern. |

The combined presence of the N-H stretch, the amide I band, and the two strong N-O stretching bands provides a robust "fingerprint" of the required functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Principle & Rationale

NMR spectroscopy provides the ultimate proof of structure by mapping the carbon-hydrogen framework and showing through-bond connectivity. Chemical shifts indicate the electronic environment of each nucleus, while spin-spin coupling reveals which nuclei are neighbors. For differentiating isomers, NMR is unparalleled. Two-dimensional (2D) NMR experiments, particularly HMBC, are crucial as they reveal long-range (2-3 bond) correlations, allowing us to piece the molecular puzzle together definitively.

Experimental Protocol

-

Instrument: NMR Spectrometer (400 MHz or higher for better resolution).

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7]

-

Rationale for Solvent Choice: DMSO-d₆ is an excellent solvent for polar aromatic compounds and helps to resolve the N-H proton signal, which might otherwise exchange too rapidly in solvents like D₂O or CD₃OD.

-

Experiments to Run:

-

Proton (¹H) NMR

-

Carbon-13 (¹³C) NMR {with proton decoupling}

-

2D COSY (¹H-¹H Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Data Interpretation & Expected Results

The following predictions are based on the structure of N-(3-Bromo-2-nitrophenyl)formamide and standard spectroscopic data for aromatic compounds.[11][12]

The aromatic region is the most informative. We expect three distinct signals for the three aromatic protons.

-

H4 (proton ortho to Br): Expected to be a doublet of doublets (dd) due to coupling with H5 (ortho, J ≈ 7-9 Hz) and H6 (meta, J ≈ 1-2 Hz).

-

H5 (proton para to Br): Expected to be a triplet (t) or triplet of doublets (td) due to coupling with H4 and H6 (both ortho, J ≈ 7-9 Hz).

-

H6 (proton ortho to formamide): Expected to be a doublet of doublets (dd) due to coupling with H5 (ortho, J ≈ 7-9 Hz) and H4 (meta, J ≈ 1-2 Hz).

-

Formyl Proton (-CHO): A singlet around δ 8.2-8.5 ppm.

-

Amide Proton (-NH-): A broad singlet at a high chemical shift (> δ 9.0 ppm).

We expect a total of 7 carbon signals: 6 for the aromatic ring and 1 for the formyl carbonyl.

-

Aromatic Carbons: 6 signals in the δ 110-150 ppm range. The carbons directly attached to the electronegative substituents (C-NH, C-NO₂, C-Br) will have their chemical shifts significantly altered.

-

Carbonyl Carbon (-C=O): A signal in the δ 160-165 ppm range.

While 1D NMR provides strong evidence, 2D NMR confirms the assignments and locks in the substitution pattern.

-

COSY: Will show correlations between H4-H5 and H5-H6, confirming their adjacency on the ring.

-

HSQC: Will correlate each aromatic proton (H4, H5, H6) to its directly attached carbon (C4, C5, C6).

-

HMBC: This is the key experiment. It reveals multi-bond correlations that bridge the entire molecule. The following correlations would be definitive:

Table 3: Predicted Key NMR Data Summary

| Atom | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 1 | - | - | ~135-140 | - |

| 2 | - | - | ~145-150 | - |

| 3 | - | - | ~115-120 | - |

| 4 | ~7.8-8.0 | dd | ~128-132 | C2, C6 |

| 5 | ~7.4-7.6 | t | ~124-128 | C1, C3 |

| 6 | ~8.1-8.3 | dd | ~120-124 | C2, C4 |

| NH | >9.0 | br s | - | C1, C2, C=O (Formyl) |

| CHO | ~8.2-8.5 | s | ~160-165 | C1 |

The bolded HMBC correlation from the amide proton (NH) to both the C1 and C2 carbons of the ring is the crucial piece of evidence. It proves that the formamide group is attached to C1 and that C2 is adjacent to it. Combined with the other correlations, this unambiguously establishes the 1,2,3-substitution pattern.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

The Integrated Workflow: From Unknown to Confirmed Structure

A robust analytical strategy follows a logical progression where each step builds upon the last, culminating in a single, self-consistent structural assignment.

Caption: Logical workflow for definitive structure elucidation.

This workflow represents a self-validating system. The molecular formula from MS is consistent with the functional groups found by IR, and the complete assembly of these pieces is definitively mapped by the suite of NMR experiments. Any deviation in the data at any stage would invalidate the proposed structure and prompt re-evaluation, ensuring trustworthiness in the final result.

Conclusion

The definitive structural elucidation of N-(3-Bromo-2-nitrophenyl)formamide is achieved not by a single measurement, but by the synergistic integration of multiple spectroscopic techniques. Mass spectrometry confirms the elemental composition and the presence of bromine through its unique isotopic signature. Infrared spectroscopy provides a rapid and reliable confirmation of the essential amide and nitro functional groups. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous blueprint of atomic connectivity, allowing for the conclusive assignment of the 1,2,3-trisubstituted aromatic ring. This comprehensive approach provides the high level of structural certainty required by researchers, scientists, and drug development professionals.

References

-

NIST. Benzene, 1-bromo-2-nitro- - the NIST WebBook. [Link]

-

ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy. [Link]

-

Quora. How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

RSC Publishing. The infrared spectra of some nitro-amides - Journal of the Chemical Society (Resumed). [Link]

-

University of Calgary. IR: nitro groups. [Link]

-

NIST. Benzene, 1-bromo-3-nitro- - the NIST WebBook. [Link]

-

SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]

-

Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

University of Puget Sound. Introduction to Spectroscopy V: Mass Spectrometry. [Link]

-

NIH. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

-

MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

-

PubChemLite. N-(2-bromo-5-nitrophenyl)formamide (C7H5BrN2O3). [Link]

-

ScienceDirect. Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. [Link]

-

PubChem. N-(4-bromo-2-nitrophenyl)acetamide. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

NIH. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

-

BuyersGuideChem. N-(2-Nitrophenyl)formamide | 74-96-4. [Link]

-

ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

-

NIH. 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - N-(2-bromo-5-nitrophenyl)formamide (C7H5BrN2O3) [pubchemlite.lcsb.uni.lu]

- 3. N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. ochem.weebly.com [ochem.weebly.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. quora.com [quora.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Determination of N-(3-Bromo-2-nitrophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Bromo-2-nitrophenyl)formamide is an aromatic organic compound with potential applications as a versatile building block in synthetic chemistry for the development of more complex molecules.[1] A fundamental understanding of its solubility is critical for its application in drug discovery, process chemistry, and formulation development. This guide provides a comprehensive framework for the systematic determination of the solubility of N-(3-Bromo-2-nitrophenyl)formamide. Eschewing a simple data sheet, this document serves as a detailed methodological whitepaper, empowering researchers to generate high-quality, reliable solubility data in their own laboratories. We will delve into the theoretical underpinnings of solubility, provide a step-by-step experimental protocol based on the gold-standard shake-flask method, discuss critical parameters for ensuring data integrity, and outline modern analytical techniques for precise quantification.

Introduction to N-(3-Bromo-2-nitrophenyl)formamide

N-(3-Bromo-2-nitrophenyl)formamide is an aromatic compound featuring a benzene ring substituted with a formamide, a nitro group, and a bromine atom.[1] Its molecular structure, characterized by an electron-withdrawing nitro group positioned ortho to the formamide and a bromine atom at the meta-position, confers specific chemical reactivity that is of significant interest to synthetic chemists.[1]

Compound Profile:

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂O₃ | BenchChem[1] |

| Molecular Weight | 245.032 g/mol | BenchChem[1] |

| CAS Number | 1215205-92-7 | BenchChem[1] |

| InChI Key | XWMXJFWDNJOTJI-UHFFFAOYSA-N | BenchChem[1] |

The presence of both hydrogen bond donors (the formamide N-H) and acceptors (the formamide carbonyl and the nitro group), along with the polar C-Br bond, suggests a molecule with complex solubility behavior. Its parent molecule, formamide, is a highly polar, protic solvent that is miscible with water.[2][3] However, the bulky, hydrophobic bromonitrophenyl group will significantly decrease aqueous solubility. Therefore, a systematic evaluation in a range of solvents is essential.

The Principle of Equilibrium Solubility

Solubility is a fundamental thermodynamic equilibrium property.[4] The equilibrium solubility of a compound in a particular solvent at a given temperature and pressure is defined as the maximum concentration of the solute that can be dissolved in the solvent to form a saturated solution. At this point, the rate of dissolution of the solid solute is equal to the rate of precipitation. For pharmaceutical and chemical development, the "gold standard" for determining this is the saturation shake-flask method .[5][6] This method ensures that the system reaches true thermodynamic equilibrium, providing the most reliable and reproducible solubility data.[7]

The following workflow illustrates the core logic of an equilibrium solubility determination experiment.

Caption: Workflow for Equilibrium Solubility Determination.

Experimental Protocol: Shake-Flask Method

This protocol provides a robust methodology for determining the solubility of N-(3-Bromo-2-nitrophenyl)formamide. It is essential to follow these guidelines to ensure the generation of thermodynamically valid and accurate data.[4]

Materials and Equipment

-

Solute: N-(3-Bromo-2-nitrophenyl)formamide (verify purity by HPLC and identity by ¹H NMR and MS).

-

Solvents: A range of solvents of interest (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate). Use HPLC-grade or equivalent purity.

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with Teflon-lined screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated thermometer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, check for chemical compatibility)

-

Volumetric flasks and pipettes (Class A)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Step-by-Step Procedure

-

Preparation of Slurries:

-

Add an excess amount of N-(3-Bromo-2-nitrophenyl)formamide to a pre-weighed glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment.[7] A starting point is to add ~10-20 mg of solute to 1-2 mL of the chosen solvent.

-

Record the exact mass of the solute and volume of the solvent added.

-

Prepare each solvent system in triplicate to assess reproducibility.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Temperature control is crucial as solubility is temperature-dependent.[7]

-

Agitate the slurries at a constant speed that ensures the solid particles remain suspended.

-

Equilibration time is a critical parameter. For many organic compounds, 24 to 48 hours is sufficient, but for poorly soluble compounds or those prone to forming stable solvates, 72 hours may be necessary.[5] To validate, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer increases.

-

-

Phase Separation and Sampling:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifugation is the preferred method. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.[4] Alternatively, use a syringe to draw the supernatant and pass it through a pre-wetted chemical-resistant syringe filter to remove any fine particulates. Self-validation step: Ensure the filter does not adsorb the solute by passing a standard solution of known concentration through it and re-analyzing.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the sampled supernatant with a suitable solvent (often the mobile phase for HPLC) in a Class A volumetric flask.[4] The dilution factor should be chosen to bring the final concentration within the linear range of the analytical method's calibration curve.

-

To avoid precipitation upon cooling to room temperature (if the experiment was run at an elevated temperature), the initial dilution should be performed quickly.[4]

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a multi-point calibration curve using standard solutions of N-(3-Bromo-2-nitrophenyl)formamide of known concentrations.

-

Calculate the concentration of the saturated solution based on the diluted sample's measurement and the dilution factor.

-

Solid Phase Characterization

After the experiment, the remaining undissolved solid should be recovered, dried, and re-analyzed (e.g., by DSC or XRPD) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.[4] This is a crucial step for ensuring the measured solubility corresponds to the initial solid form.

Analytical Quantification Methods

The choice of analytical method depends on the solute's properties and the required sensitivity.[8]

-

High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It offers high specificity, separating the analyte from any potential impurities or degradants before quantification, typically with a UV detector.

-

UV-Vis Spectrophotometry: A simpler and faster method if N-(3-Bromo-2-nitrophenyl)formamide has a unique chromophore and there are no interfering substances. A full spectrum should be run to identify the optimal wavelength (λ-max) for analysis.

-

Gas Chromatography (GC): Suitable if the compound is volatile and thermally stable.

The following diagram outlines the decision-making process for selecting an analytical technique.

Caption: Selecting an Analytical Method for Quantification.

Data Presentation and Interpretation

Solubility data should be reported in a clear and standardized format. The following table provides a template for presenting the determined solubility values.

Table 1: Template for Reporting Solubility Data of N-(3-Bromo-2-nitrophenyl)formamide

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |

| Water | 25.0 ± 0.5 | Experimental Value | Calculated Value | HPLC-UV | pH of saturated solution = X.X |

| Ethanol | 25.0 ± 0.5 | Experimental Value | Calculated Value | HPLC-UV | |

| DMSO | 25.0 ± 0.5 | Experimental Value | Calculated Value | HPLC-UV | |

| Other Solvents | 25.0 ± 0.5 | Experimental Value | Calculated Value | HPLC-UV | |

| Buffer pH 7.4 | 37.0 ± 0.5 | Experimental Value | Calculated Value | HPLC-UV | Biorelevant medium |

Conclusion

References

- World Health Organization. (2009). WHO Expert Committee on Specifications for Pharmaceutical Preparations Technical Report Series Fortieth Report. China Medical Science and Technology Press.

- Bhavani, D.

- Fako, E., & De Voogt, P. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Glomme, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.

- BenchChem. N-(3-Bromo-2-nitrophenyl)formamide. BenchChem.

- Sigma-Aldrich. (2003). Formamide (F4761)

- Alfa Chemistry. CAS 102-38-5 Formamide,N-(3-nitrophenyl)-. Alfa Chemistry.

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Wikipedia. Formamide. Wikipedia.

- PubChem. Formamide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Formamide - Wikipedia [en.wikipedia.org]

- 3. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. N-(2-Nitrophenyl)formamide | 74-96-4 - BuyersGuideChem [buyersguidechem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. solubility experimental methods.pptx [slideshare.net]

Spectroscopic Data Analysis of N-(3-Bromo-2-nitrophenyl)formamide: A Predictive and Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Bromo-2-nitrophenyl)formamide is a substituted aromatic compound with potential applications as an intermediate in pharmaceutical and materials science synthesis. Rigorous structural confirmation is paramount following its synthesis to ensure purity and verify the desired isomeric arrangement. This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Rather than merely presenting raw data, this document serves as an interpretive whitepaper, guiding researchers on how to predict, acquire, and analyze the spectroscopic signatures essential for unambiguous structural elucidation. The methodologies and interpretations are grounded in fundamental principles and authoritative spectroscopic data for related structural motifs.

Introduction: The Imperative for Spectroscopic Verification

The synthesis of highly substituted aromatic compounds like N-(3-Bromo-2-nitrophenyl)formamide often yields a mixture of isomers. The precise placement of the bromo, nitro, and formamide groups on the phenyl ring dictates the molecule's reactivity, stereochemistry, and downstream utility. Therefore, a multi-technique spectroscopic approach is not merely procedural but essential for validating the synthetic outcome. This guide establishes a predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS data, providing a benchmark against which experimentally acquired spectra can be compared.

Molecular Structure and Functional Group Analysis

To understand the spectroscopic output, we must first deconstruct the molecule into its constituent parts. The structure consists of a benzene ring with three substituents:

-

A bromo group at position 3.

-

A **nitro group (NO₂) ** at position 2.

-

A formamide group (-NHCHO) at position 1.

The electronic properties of these groups are critical. The nitro group is a powerful electron-withdrawing group via both resonance and induction. The bromo group is deactivating and electron-withdrawing via induction but weakly donating through resonance. The formamide group's influence is more complex, being electron-withdrawing overall. These electronic effects create a unique magnetic and vibrational environment for each atom, which is the basis for the predicted spectra.

Caption: Molecular structure of N-(3-Bromo-2-nitrophenyl)formamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, integration, and coupling patterns, we can map the proton and carbon skeleton.

Rationale for NMR Analysis

The key to confirming the 1,2,3-substitution pattern lies in the aromatic region of the ¹H NMR spectrum. The number of signals, their splitting patterns (multiplicity), and their coupling constants (J-values) provide definitive proof of the relative positions of the three remaining aromatic protons. ¹³C NMR complements this by confirming the number of unique carbon environments.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it slows the exchange of the N-H proton, allowing it to be observed more clearly.

-

Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three distinct regions: the aromatic protons, the amide proton, and the formyl proton. Protons on an aromatic ring typically resonate between 6.5 and 8.5 ppm.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Key Couplings |

| H-6 | ~8.3 - 8.6 | Doublet of doublets (dd) | This proton is ortho to the strongly electron-withdrawing nitro group and the formamide group, causing a significant downfield shift. It will be split by H-5 (ortho coupling, J ≈ 7-9 Hz) and H-4 (meta coupling, J ≈ 1-3 Hz). |

| H-4 | ~8.0 - 8.3 | Doublet of doublets (dd) | This proton is ortho to the bromo group and meta to the nitro group. It will be split by H-5 (ortho coupling, J ≈ 7-9 Hz) and H-6 (meta coupling, J ≈ 1-3 Hz). |

| H-5 | ~7.4 - 7.7 | Triplet or Triplet of doublets (t or td) | This proton is flanked by H-4 and H-6. It will show two ortho couplings. If the coupling constants to H-4 and H-6 are similar, it will appear as a triplet; if they are different, it will be a triplet of doublets.[2] |

| N-H (Amide) | ~9.0 - 10.0 (solvent dependent) | Broad singlet (br s) | Amide protons are exchangeable and often appear as broad signals. The chemical shift is highly dependent on solvent and concentration. |

| C-H (Formyl) | ~8.5 - 8.8 | Singlet (s) | The formyl proton is adjacent to the carbonyl oxygen and is typically a sharp singlet in a downfield region, distinct from the aromatic signals. |

Predicted ¹³C NMR Spectrum

In proton-decoupled ¹³C NMR, each unique carbon atom appears as a singlet. Aromatic carbons typically resonate between 120-150 ppm.[3][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Formyl) | ~160 - 165 | The carbonyl carbon of a formamide group is characteristically found in this region.[5][6] |

| **C-2 (C-NO₂) ** | ~148 - 152 | The carbon atom directly attached to the highly deshielding nitro group will be the most downfield of the aromatic carbons. |

| C-1 (C-NH) | ~138 - 142 | The carbon attached to the formamide group will also be significantly downfield. |

| C-4, C-5, C-6 | ~125 - 135 | These carbons are attached to hydrogen and their shifts are influenced by the combined effects of the three substituents. Precise assignment would require advanced 2D NMR techniques (HSQC/HMBC). |

| C-3 (C-Br) | ~115 - 120 | The carbon attached to the bromine atom is often shifted upfield relative to other substituted carbons due to the "heavy atom effect". |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[7]

Rationale for IR Analysis

The primary goal of IR analysis for N-(3-Bromo-2-nitrophenyl)formamide is to confirm the presence of the three critical functional groups: the secondary amide, the nitro group, and the substituted aromatic ring. The spectrum will contain a unique fingerprint of vibrations corresponding to these moieties.

Experimental Protocol: IR

-

Sample Preparation: The sample can be analyzed as a solid using either the KBr pellet method or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity and speed.

-

Data Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum should be collected immediately prior to the sample analysis.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Amide) | 3350 - 3250 | Medium-Strong | This single, somewhat broad peak is characteristic of a secondary amide N-H bond.[8][9] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Aromatic C-H stretching vibrations occur at slightly higher frequencies than aliphatic C-H stretches.[1] |

| C=O Stretch (Amide I) | 1690 - 1660 | Strong | The carbonyl stretch is one of the most intense and reliable peaks in the spectrum. Its position is lowered by conjugation with the aromatic ring.[8][9] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium | Multiple bands in this region are characteristic of the benzene ring itself. |

| NO₂ Asymmetric Stretch | 1550 - 1500 | Strong | Aromatic nitro groups display a very strong, characteristic asymmetric stretching band.[7][10] |

| NO₂ Symmetric Stretch | 1360 - 1320 | Strong | The corresponding symmetric stretch is also strong and provides complementary evidence for the nitro group.[7][10] |

| C-N Stretch | 1300 - 1200 | Medium | The stretching vibration of the carbon-nitrogen bond. |

| C-Br Stretch | 700 - 500 | Medium-Strong | The C-Br stretch appears in the low-frequency region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Rationale for MS Analysis

The primary objectives are to confirm the molecular weight and elemental composition (specifically, the presence of one bromine and two nitrogen atoms). The isotopic signature of bromine provides a definitive marker. The fragmentation pattern helps to piece the structure together, corroborating the findings from NMR and IR.

Experimental Protocol: MS

-

Ionization Method: Electron Ionization (EI) is a common technique that provides a clear molecular ion and rich fragmentation data.

-

Analysis: A sample is introduced into the mass spectrometer, ionized, and the resulting charged fragments are separated based on their mass-to-charge (m/z) ratio.

Predicted Mass Spectrum

Molecular Weight: C₇H₅BrN₂O₃ = 243.95 g/mol (using ⁷⁹Br) and 245.95 g/mol (using ⁸¹Br).

-

Molecular Ion (M⁺): A crucial feature will be a pair of peaks of nearly equal intensity at m/z 244 and m/z 246 . This distinctive 1:1 ratio is the classic isotopic signature of a molecule containing one bromine atom.[11][12]

-

Nitrogen Rule: The molecular weight is an even number, which is consistent with the presence of an even number of nitrogen atoms (two) in the molecule.[11]

Predicted Fragmentation Pattern: High-energy ionization will cause the molecular ion to break apart in predictable ways.

| m/z Value (approx.) | Fragment Lost | Proposed Fragment Structure |

| 198, 200 | -NO₂ (46) | [C₇H₅BrNO]⁺ |

| 165 | -Br (79/81) | [C₇H₅N₂O₃]⁺ |

| 137 | -Br, -CO (79/81, 28) | [C₆H₅N₂O₂]⁺ |

| 91 | -Br, -NO₂ (79/81, 46) | [C₇H₅NO]⁺ |

| 76 | -Br, -NO₂, -CHO | [C₆H₄]⁺ |

digraph "fragmentation_pathway" { graph [splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[C₇H₅BrN₂O₃]⁺\nm/z = 244/246", fillcolor="#FBBC05", fontcolor="#202124"]; F1 [label="[C₇H₅BrNO]⁺\nm/z = 198/200", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F2 [label="[C₇H₅N₂O₃]⁺\nm/z = 165", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F3 [label="[C₆H₅N₂O₂]⁺\nm/z = 137", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> F1 [label="- NO₂"]; M -> F2 [label="- Br•"]; F2 -> F3 [label="- CO"]; }

Caption: Predicted major fragmentation pathway for N-(3-Bromo-2-nitrophenyl)formamide in EI-MS.

Integrated Workflow for Structural Verification

The confirmation of N-(3-Bromo-2-nitrophenyl)formamide is not achieved by a single technique but by the convergence of evidence from all three. The following workflow represents a robust, self-validating system for analysis.

Caption: A comprehensive workflow for the synthesis and structural verification process.

Conclusion

This guide outlines the expected spectroscopic characteristics of N-(3-Bromo-2-nitrophenyl)formamide. The unambiguous confirmation of its structure relies on the collective interpretation of NMR, IR, and MS data. Key diagnostic features include: the three-proton system with a characteristic dd/dd/t pattern in the ¹H NMR aromatic region; the presence of strong absorption bands for N-H, C=O, and two distinct NO₂ stretches in the IR spectrum ; and a molecular ion with a 1:1 M⁺/M⁺+2 isotopic pattern in the mass spectrum . By comparing experimentally obtained data with these predicted signatures, researchers can confidently verify the identity and purity of their synthesized compound, ensuring the integrity of their subsequent research and development efforts.

References

- Organic Chemistry at CU Boulder. (n.d.). Aromatics.

- Hunt, J. R., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. NIH National Center for Biotechnology Information.

- LibreTexts. (n.d.). INFRARED SPECTROSCOPY (IR).

- LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds.

- LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- Wiley-VCH. (2007). Supporting Information.

- Chem.ucla.edu. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

- Quora. (2018, April 5). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?.

- Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- OpenOChem Learn. (n.d.). Interpreting.

- Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

- SpectraBase. (n.d.). Formamide - Optional[13C NMR] - Chemical Shifts.

- University of Florida. (n.d.). Mass Spectrometry: Fragmentation.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. spectrabase.com [spectrabase.com]

- 7. quora.com [quora.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 12. asdlib.org [asdlib.org]

An In-depth Technical Guide to N-(3-Bromo-2-nitrophenyl)formamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(3-Bromo-2-nitrophenyl)formamide, a key building block for synthetic chemistry and drug discovery. Its unique trifunctionalized aromatic structure makes it a valuable precursor for a variety of complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications. This document will delve into its commercial availability, safe handling, synthetic protocols, and applications in medicinal chemistry, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

N-(3-Bromo-2-nitrophenyl)formamide is an aromatic organic compound with the chemical formula C₇H₅BrN₂O₃.[1] Its structure features a benzene ring substituted with a bromo, a nitro, and a formamide group. The strategic placement of these functional groups dictates its reactivity and utility as a synthetic intermediate.

| Property | Value |

| CAS Number | 1215205-92-7[1] |

| Molecular Weight | 245.03 g/mol [2] |

| Molecular Formula | C₇H₅BrN₂O₃[1] |

| Appearance | Typically a solid |

| Purity | Commercially available in purities of 95%+[1] |

The presence of an electron-withdrawing nitro group ortho to the formamide and a bromine atom at the meta-position imparts specific reactivity that is of significant interest to synthetic chemists.[2] This arrangement allows for a variety of chemical transformations, including nucleophilic substitution of the bromine, reduction of the nitro group to an amine, and further modifications of the formamide group.[2]

Caption: Chemical structure of N-(3-Bromo-2-nitrophenyl)formamide.

Commercial Availability

N-(3-Bromo-2-nitrophenyl)formamide is available from several chemical suppliers, primarily for research and development purposes. It is important to note that this compound is for research use only and not for human or veterinary use.[2]

| Supplier | Purity | Available Quantities | Price (USD) |

| Benchchem | >95% | Inquire for details | Inquire for quote[2] |

| 2a biotech | 96%+ | Inquire for details | Register or Login for price[3] |

| Yomi Lab (Fluorochem) | 95.0%+ | 1g | ~$920 (converted from CNY)[1] |

Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Safety, Handling, and Storage

Hazard Identification: Based on analogous compounds, N-(3-Bromo-2-nitrophenyl)formamide should be treated as a substance that may be harmful if swallowed, in contact with skin, or inhaled.[4][5] It may cause skin and eye irritation.[5] Due to the presence of the nitro group, thermal decomposition can lead to the release of toxic nitrogen oxides.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

Synthesis Protocol

The most direct and common method for the synthesis of N-(3-Bromo-2-nitrophenyl)formamide is the N-formylation of 3-bromo-2-nitroaniline.[2] This can be achieved using various formylating agents, with formic acid being a practical and convenient choice.[6]

Caption: General workflow for the synthesis of N-(3-Bromo-2-nitrophenyl)formamide.

Detailed Experimental Protocol:

-

Materials:

-

3-Bromo-2-nitroaniline

-

Aqueous formic acid (85%)

-

Toluene

-

Standard laboratory glassware, including a round-bottom flask, condenser, and Dean-Stark trap

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, condenser, and Dean-Stark trap, add 3-bromo-2-nitroaniline (1.0 equivalent).

-

Add toluene as the solvent.

-

Add aqueous formic acid (85%, 1.0-1.2 equivalents).

-

Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Evaporate the toluene under reduced pressure to obtain the crude product.

-

The crude N-(3-Bromo-2-nitrophenyl)formamide is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by column chromatography on silica gel.

-

Causality Behind Experimental Choices: The use of a Dean-Stark trap is crucial for driving the reaction to completion by removing the water formed during the formylation reaction. Toluene is a suitable solvent as it is azeotropically removes water and has a boiling point appropriate for this reaction. Using a slight excess of formic acid ensures the complete conversion of the starting aniline.

Applications in Drug Discovery and Development

N-(3-Bromo-2-nitrophenyl)formamide is a versatile building block in medicinal chemistry, primarily serving as a precursor for the synthesis of nitrogen-containing heterocycles.[7] These scaffolds are prevalent in a vast number of approved drugs.

The strategic positioning of the bromo, nitro, and formamide groups allows for a range of synthetic transformations:

-

Reduction of the nitro group: The nitro group can be readily reduced to an amine, which can then be further functionalized.

-

Nucleophilic substitution of the bromine: The bromo group can be replaced by various nucleophiles or participate in cross-coupling reactions.

-

Cyclization reactions: The presence of the formamide and the ortho-nitro (or its reduced amino form) groups facilitates the construction of various heterocyclic ring systems.

Use in the Synthesis of Anticancer Drug Analogs: While specific examples are not widespread in the literature, the structural motif of N-(3-Bromo-2-nitrophenyl)formamide is valuable for generating libraries of compounds for high-throughput screening. For instance, related nitrophenyl compounds have been used in the synthesis of novel tetrahydroisoquinolines that have been evaluated for their anticancer activity.[8] The bromo-substituent provides a handle for further diversification to explore the structure-activity relationship (SAR) of potential drug candidates.

Precursor to Biologically Active Heterocycles: Aryl formamides are crucial intermediates in the production of various pharmaceuticals, including fluoroquinolones and imidazoles.[2] The formamide group can also serve as a protecting group for amines during multi-step syntheses or as a C1 feedstock in the construction of complex molecular frameworks.[2]

Quality Control and Analytical Methods

To ensure the quality and purity of N-(3-Bromo-2-nitrophenyl)formamide, a combination of analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak corresponding to the product. Purity is determined by the area percentage of the main peak. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and purity | The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the formyl proton. The ¹³C NMR will confirm the number of unique carbon atoms. |

| Mass Spectrometry (MS) | Molecular weight confirmation | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₇H₅BrN₂O₃ (245.03 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and the N-O stretches of the nitro group. |

Typical HPLC Method:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid

-

Detection: UV at 254 nm

Conclusion

N-(3-Bromo-2-nitrophenyl)formamide is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its commercial availability, coupled with a straightforward synthetic protocol, makes it an accessible starting material for researchers. While its handling requires care due to the potential hazards associated with nitroaromatic compounds, standard laboratory safety practices are sufficient. The true potential of this molecule lies in its ability to be transformed into a wide array of complex heterocyclic structures, paving the way for the discovery of novel therapeutic agents.

References

-

2a biotech. N-(3-BROMO-2-NITROPHENYL)FORMAMIDE. [Link]

-

Yomi Lab. N-(3-Bromo-2-nitrophenyl)formamide, 95.0%+. [Link]

-

SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Vizgen. Safety Data Sheet. [Link]

-

MedCrave online. Synthesis of n-formylation of amines using various ion exchanged forms of zeolite-a as catalysts. [Link]

-

ResearchGate. A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions | Request PDF. [Link]

-

BuyersGuideChem. N-(2-Nitrophenyl)formamide | 74-96-4. [Link]

-

MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. [Link]

-

ResearchGate. (PDF) Formylation of Amines. [Link]

-

PubMed Central. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

-

National Institutes of Health. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

-

PubMed Central. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. [Link]

-

MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

Sources

- 1. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]

- 2. benchchem.com [benchchem.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. scispace.com [scispace.com]

- 7. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-(3-Bromo-2-nitrophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical framework for the safe handling and use of N-(3-Bromo-2-nitrophenyl)formamide, a versatile intermediate in synthetic chemistry. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document adopts the precautionary principle, deriving safety protocols from the known hazards of its constituent functional groups: aromatic nitro compounds, brominated aromatic compounds, and formamides. The guidance herein is intended to empower researchers to conduct their work with a robust understanding of the potential risks and the necessary mitigation strategies.

Compound Profile and Hazard Analysis

N-(3-Bromo-2-nitrophenyl)formamide is an aromatic organic compound with the molecular formula C₇H₅BrN₂O₃.[1] Its structure, featuring a benzene ring substituted with a bromine atom, a nitro group, and a formamide group, makes it a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals.[1] The strategic placement of these functional groups allows for a variety of chemical transformations.[1]

However, the very features that make this compound synthetically useful also dictate its hazard profile. A thorough risk assessment must consider the combined toxicological and reactive hazards of its components.

Toxicological Concerns: A Triad of Hazards

The primary health risks associated with N-(3-Bromo-2-nitrophenyl)formamide are inferred from data on analogous compounds.

-

Aromatic Nitro Compounds: This class of chemicals is known for its systemic toxicity. A key concern is the induction of methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[2] This can lead to symptoms such as headache, dizziness, cyanosis (a blueish discoloration of the skin and lips), and in severe cases, respiratory distress and collapse.[2] Repeated exposure to aromatic nitro compounds may also lead to liver damage and anemia.[2]

-

Brominated Aromatic Compounds: Halogenated organic compounds can pose significant health and environmental risks. Skin contact can cause irritation, and absorption through the skin may lead to systemic toxicity.[3] Some brominated compounds are known to be persistent in the environment and can bioaccumulate.[4][5]

-

Formamide and its Derivatives: Formamide is classified as a reproductive hazard and a suspected mutagen.[3] It is an irritant to the eyes, skin, mucous membranes, and respiratory system.[3] Targeted organs for formamide toxicity include the blood, central nervous system, liver, and kidneys.[3]

Given these considerations, N-(3-Bromo-2-nitrophenyl)formamide should be handled as a substance that is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.

Physical and Chemical Reactivity Hazards

The Hierarchy of Controls: A Multi-Layered Approach to Safety

To mitigate the risks associated with handling N-(3-Bromo-2-nitrophenyl)formamide, a systematic approach based on the hierarchy of controls is essential. This prioritizes the most effective control measures to ensure personnel safety.

Caption: Hierarchy of controls for handling hazardous chemicals.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective means of controlling exposure.

-

Chemical Fume Hood: All handling of N-(3-Bromo-2-nitrophenyl)formamide, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[5]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.

Administrative Controls: Safe Work Practices

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Access Control: Restrict access to areas where the compound is being used to authorized personnel only.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[8] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Labeling: Ensure all containers of N-(3-Bromo-2-nitrophenyl)formamide are clearly labeled with the chemical name, and appropriate hazard warnings.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

| Protection Type | Specific Requirements | Rationale |

| Eye and Face | Tightly fitting chemical splash goggles and a face shield. | Protects against splashes and dust, which can cause serious eye irritation. |

| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][8] | Prevents skin contact, which can cause irritation and systemic toxicity. |

| Respiratory | A NIOSH-approved respirator with an appropriate cartridge may be necessary for certain operations or in case of ventilation failure. | Protects against inhalation of harmful dust or vapors. |

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to provide a framework for common laboratory procedures involving N-(3-Bromo-2-nitrophenyl)formamide.

Weighing and Transferring